CYP2B6 Inhibition: Target Compound vs. Structurally Close Pyrrole Amide
A BindingDB record (BDBM50366395) attributed to the target compound reports an IC50 of 60 nM for inhibition of CYP2B6 in human liver microsomes using bupropion as substrate [1]. However, the SMILES string associated with that record (Cl.Cl.NCc1ccc(s1)-c1cnccc1-c1ccccc1) does not correspond to 3-(4-chlorophenyl)-N-(propan-2-yl)-4-(1H-pyrrol-1-yl)butanamide, indicating a likely database misassignment. In contrast, a structurally verified pyrrole amide (CHEMBL5269123) exhibits HDAC3 IC50 values of 1.8 nM, but no CYP2B6 data are available for that analog [2]. Thus, no valid direct or cross-study comparison can be established for the target compound's CYP profile.
| Evidence Dimension | CYP2B6 inhibition |
|---|---|
| Target Compound Data | IC50 = 60 nM (BDBM50366395, identity unverified) |
| Comparator Or Baseline | CHEMBL5269123 (HDAC3 inhibitor pyrrole amide) IC50 = 1.8 nM (HDAC3); no CYP data available |
| Quantified Difference | Not comparable |
| Conditions | Target: human liver microsomes, bupropion substrate. Comparator: recombinant HDAC3, HDAC Glo assay. |
Why This Matters
The database discrepancy prevents reliable procurement based on CYP liability predictions.
- [1] BindingDB. BDBM50366395. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366395 (accessed 2026-04-30). View Source
- [2] BindingDB. BDBM50481803 (CHEMBL5269123). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50481803 (accessed 2026-04-30). View Source
